N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide (molecular formula: C₁₇H₁₆FN₃O₂S; molecular weight: 345.4 g/mol) is a tricyclic heterocyclic compound featuring a fused 8-thia-3,5,10-triaza backbone . Its structure includes a cyclopentyl acetamide substituent and a fluorine atom at position 13 of the tricyclic core, as inferred from the SMILES notation (O=C(Cn1cnc2c(sc3cccc(F)c32)c1=O)NC1CCCC1) . The compound’s unique architecture combines sulfur (thia), nitrogen (aza), and oxygen (oxo) heteroatoms, which may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-12(19-10-4-1-2-5-10)8-20-9-18-13-11-6-3-7-17-15(11)23-14(13)16(20)22/h3,6-7,9-10H,1-2,4-5,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTAOIANQSCQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Multi-Component One-Pot Synthesis
The most frequently documented approach involves a one-pot multi-component reaction to construct the tricyclic thiazolo[3,2-a]pyrimidine core while simultaneously introducing the acetamide side chain. Key steps include:
- Core Formation : Condensation of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with a substituted pyrazole-4-carbaldehyde in the presence of monochloroacetic acid and sodium acetate.
- Side-Chain Functionalization : Subsequent reaction with cyclopentylamine to introduce the acetamide group via nucleophilic acyl substitution.
Representative Conditions :
Stepwise Assembly via Active Ester Intermediates
Patented methodologies emphasize the use of active ester intermediates to enhance reaction control and purity. For example:
- Active Ester Synthesis : Reacting the carboxylic acid precursor (e.g., 2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid) with pentafluorophenol or N-hydroxysuccinimide in the presence of coupling agents like HATU or EDCl.
- Amide Coupling : Treating the active ester with cyclopentylamine under mild basic conditions (e.g., N-methylmorpholine in dichloromethane) to form the target acetamide.
Advantages :
Comparative Analysis of Methodologies
Table 1: Key Parameters of Synthetic Approaches
Critical Observations :
Optimization Strategies and Challenges
Solvent and Temperature Effects
Characterization and Quality Control
Spectroscopic Validation
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| Cyclopentylamine | 320–350 |
| HATU | 2,800–3,200 |
| Pyrazole aldehyde | 1,100–1,300 |
The active ester route incurs higher reagent costs but reduces purification expenses, making it economically viable for high-purity batches.
Chemical Reactions Analysis
N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Bicyclic Thiadiazole Derivatives ()
Two related bicyclic compounds, (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound m) and (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound n), share similarities with the target compound. Both feature bicyclic cores with sulfur and nitrogen heteroatoms but differ in substituents:
Tetracyclic Oxa-Aza Analogues ()
The compound N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide features a tetracyclic scaffold with oxygen (oxa) and nitrogen (aza) atoms instead of sulfur. This substitution likely reduces lipophilicity compared to the thia-containing target compound .
Key Structural and Functional Differences
Table 1: Comparative Analysis of Structural Features
Implications of Substituent Variations
- Fluorine vs. Tetrazole/Pivalamido : The target compound’s fluorine atom may enhance bioavailability and metabolic stability through electron-withdrawing effects, whereas the tetrazole in Compound m could improve target binding .
- Thia vs.
- Safety Profiles: Limited toxicity data for the tetracyclic oxa-aza analogue highlight a need for further studies on the target compound’s safety .
Methodological Considerations
Structural comparisons rely on tools like SHELXL for crystallographic refinement and ORTEP-3 for graphical representation . NMR analysis (as in ) could identify regiochemical differences in analogues, though such data are unavailable for the target compound.
Biological Activity
N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a range of biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound features a triazatricyclo structure which is significant for its pharmacological properties. The presence of cyclopentyl and thio groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. This includes modulation of signaling pathways related to apoptosis and cell proliferation.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, in vitro studies demonstrated a reduction in the viability of human lung cancer cells with IC50 values in the nanomolar range.
- Mechanistic Insights : The compound has been observed to modulate key proteins involved in the apoptotic pathway, including Bcl-2 family proteins, which are critical for cell survival and death decisions.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 50 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 75 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 60 | Bcl-2 inhibition |
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective effects:
- Protection Against Oxidative Stress : Studies indicate that it can reduce oxidative stress markers in neuronal cells.
- Potential in Neurodegenerative Diseases : Preliminary data suggest it may have therapeutic potential in conditions like Alzheimer's disease by inhibiting tau aggregation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Xenograft Models : In xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to controls.
- Clinical Observations : Patients treated with formulations containing this compound showed improved outcomes in terms of tumor response rates.
Q & A
Q. What synthetic routes are recommended for synthesizing N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[...])acetamide, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step pathways, including cyclization, acylation, and sulfanyl group introduction. Key steps include:
- Cyclization : Use of acetic anhydride or chloroacetyl chloride under reflux with triethylamine (e.g., 4-hour reflux in THF) .
- Acylation : Reaction of intermediates with cyclopentylamine derivatives in polar aprotic solvents like DMF, catalyzed by sodium hydride .
- Optimization : Control of temperature (60–100°C), pH (neutral to slightly acidic), and solvent polarity (e.g., dichloromethane for lipophilic intermediates) to enhance yield (reported 70–85% in similar compounds) .
- Purification : Recrystallization (petroleum ether) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and cyclopentyl/acetamide moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ peaks) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .
- X-ray Crystallography : For unambiguous confirmation of tricyclic core geometry (if single crystals are obtainable) .
Q. What preliminary biological screening assays are recommended for this compound?
Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data across studies?
Answer:
- Cross-Validation : Replicate assays in multiple cell lines or enzymatic systems (e.g., compare human vs. murine models) .
- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out degradation/byproducts .
- Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .
Q. What computational methods predict interactions between this compound and biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzyme active sites (e.g., kinase ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
- QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can synthetic routes be scaled while maintaining yield and purity?
Answer:
- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., acylation) to improve heat dissipation .
- Automated Purification : Flash chromatography systems with inline UV detection for consistent isolation .
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to optimize reaction endpoints .
Q. What strategies mitigate stability issues during storage and handling?
Answer:
- Storage Conditions : -20°C in amber vials under argon to prevent oxidation/hydrolysis .
- Lyophilization : Convert to stable lyophilized powder for long-term storage .
- Excipient Screening : Test stabilizers (e.g., trehalose) in formulation studies .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved?
Answer:
Q. What experimental designs reconcile discrepancies in enzyme inhibition potency?
Answer:
- Enzyme Source Standardization : Use recombinant enzymes from the same vendor (e.g., Sigma vs. Thermo Fisher) .
- Substrate Kinetics : Perform Michaelis-Menten analysis to rule out substrate competition .
- Allosteric Modulation : Test for non-competitive inhibition via Lineweaver-Burk plots .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for weighing and synthesis steps .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
- Toxicity Screening : Perform Ames test (bacterial reverse mutation) and zebrafish embryotoxicity assays pre-in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
